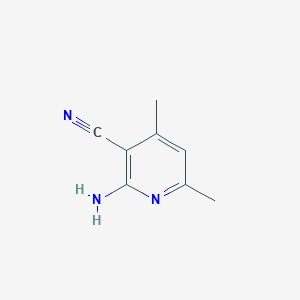

2-Amino-4,6-dimethylnicotinonitrile

Overview

Description

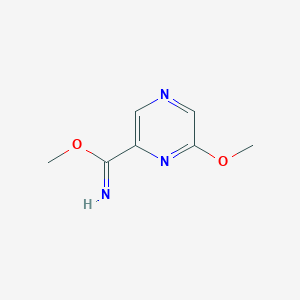

“2-Amino-4,6-dimethylnicotinonitrile” (ADMN) is a synthetic compound with the molecular formula C8H9N3 . It belongs to the family of 2-aminonicotinonitriles and has two methyl groups attached to the aromatic ring. It is not found naturally in the environment.

Synthesis Analysis

ADMN can be synthesized through several methods, such as the Skraup reaction, cyclization of nicotinic acid derivatives, and palladium-catalyzed amination of 2,4-lutidine . These methods have been optimized to produce ADMN in high yields and purity . The synthesized product can be characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of ADMN is C8H9N3 . It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .

Chemical Reactions Analysis

ADMN can be analyzed using a range of analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis spectroscopy. These methods have been widely used to determine the purity, concentration, and other physical and chemical characteristics of ADMN.

Physical And Chemical Properties Analysis

ADMN is a yellowish-brown powder that is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of around 77°C and a boiling point of around 219°C.

Scientific Research Applications

Corrosion Inhibition

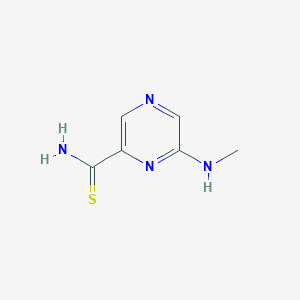

- Carbon Steel Protection in Acidic Environments: 2-Amino-4,6-dimethylnicotinonitrile derivatives, like 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile, have been studied as effective corrosion inhibitors for carbon steel in acidic environments. These compounds adhere to the surface of the steel, forming a protective layer that reduces corrosion. The study also utilized quantum chemical calculations to understand the inhibition mechanism (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Alzheimer's Disease Research

- Imaging of Neurofibrillary Tangles and Beta-Amyloid Plaques: Derivatives of this compound, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This approach aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Drug Discovery

- Identification of SIRT1 Inhibitors: The 2-amino nicotinonitrile framework has been explored for identifying potential inhibitors of SIRT1, an enzyme implicated in aging and metabolic regulation. Some synthesized 2-amino-4,6-disubstituted nicotinonitrile derivatives showed significant inhibitory activity against SIRT1, outperforming known inhibitors (Challa, Katari, Nallanchakravarthula, Nayakanti, Kapavarapu, & Pal, 2021).

Immune Response Modulation

- Inhibition of Nitric Oxide Production: Studies on 2-amino-4,6-dichloropyrimidines, derivatives of this compound, have shown that they can inhibit nitric oxide production in immune-activated cells without affecting cell viability. This indicates potential applications in controlling inflammatory responses (Jansa et al., 2014).

Antimicrobial Research

- Development of Antimicrobial Agents: Certain derivatives of this compound have been synthesized and shown to possess antibacterial and antifungal activities. These compounds present a novel approach in the development of antimicrobial agents (Behalo, 2008).

Material Science

- Application in Fluorescent Probes: Amino group variations of this compound derivatives have been utilized to develop fluorescent probes for detecting nitro compounds in water, demonstrating the influence of amino groups on the selectivity and sensitivity of these probes (Das & Mandal, 2018).

Mechanism of Action

Safety and Hazards

ADMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the activity of the enzymes or proteins .

Cellular Effects

It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Amino-4,6-dimethylnicotinonitrile in animal models have not been extensively studied. It is known that the effects of the compound can vary with different dosages

Metabolic Pathways

It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJFVYFSZCMYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282311 | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5468-34-8 | |

| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)